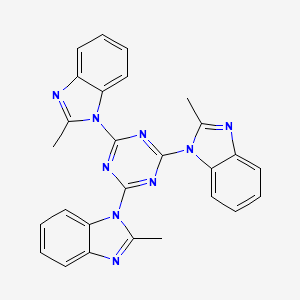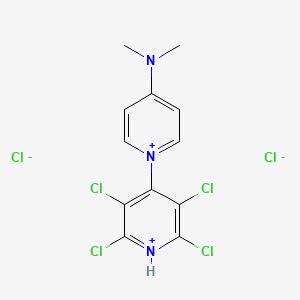
2',3',5',6'-Tetrachloro-4-(dimethylamino)-1,4'-bipyridin-1-ium dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’,3’,5’,6’-Tetrachloro-4-(dimethylamino)-1,4’-bipyridin-1-ium dichloride is a chemical compound known for its unique structure and properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’,5’,6’-Tetrachloro-4-(dimethylamino)-1,4’-bipyridin-1-ium dichloride typically involves the chlorination of precursor compounds under controlled conditions. One common method involves the reaction of a bipyridine derivative with chlorine gas in the presence of a catalyst. The reaction is carried out at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using specialized equipment to handle the reactive chlorine gas. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The final product is then purified through crystallization or other separation techniques.
化学反应分析
Types of Reactions
2’,3’,5’,6’-Tetrachloro-4-(dimethylamino)-1,4’-bipyridin-1-ium dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the bipyridine ring.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrachloro-bipyridine derivatives, while reduction can produce partially dechlorinated compounds.
科学研究应用
2’,3’,5’,6’-Tetrachloro-4-(dimethylamino)-1,4’-bipyridin-1-ium dichloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in biochemical assays and studies involving enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.
作用机制
The mechanism by which 2’,3’,5’,6’-Tetrachloro-4-(dimethylamino)-1,4’-bipyridin-1-ium dichloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorine atoms and dimethylamino group play a crucial role in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The exact pathways involved depend on the specific application and target molecule.
相似化合物的比较
Similar Compounds
- 2,3,5,6-Tetrachloro-4-pyridinethiol
- 2,3,5,6-Tetrachloroterephthaloyl chloride
Uniqueness
Compared to similar compounds, 2’,3’,5’,6’-Tetrachloro-4-(dimethylamino)-1,4’-bipyridin-1-ium dichloride is unique due to its bipyridine structure and the presence of a dimethylamino group
属性
CAS 编号 |
424827-89-4 |
|---|---|
分子式 |
C12H11Cl6N3 |
分子量 |
409.9 g/mol |
IUPAC 名称 |
N,N-dimethyl-1-(2,3,5,6-tetrachloropyridin-1-ium-4-yl)pyridin-1-ium-4-amine;dichloride |
InChI |
InChI=1S/C12H10Cl4N3.2ClH/c1-18(2)7-3-5-19(6-4-7)10-8(13)11(15)17-12(16)9(10)14;;/h3-6H,1-2H3;2*1H/q+1;;/p-1 |
InChI 键 |
ZNHYZTDBZBVELT-UHFFFAOYSA-M |
规范 SMILES |
CN(C)C1=CC=[N+](C=C1)C2=C(C(=[NH+]C(=C2Cl)Cl)Cl)Cl.[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1H-Benzimidazol-1-yl)methyl]-2-fluorobenzamide](/img/structure/B14246972.png)
![N-[(Methylideneamino)(methylsulfanyl)methyl]aniline](/img/structure/B14246978.png)

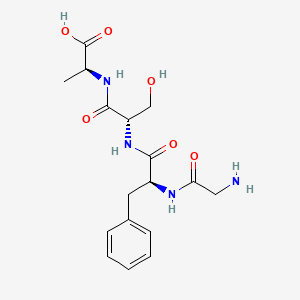


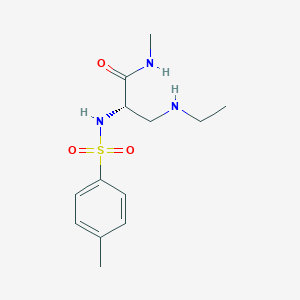

![Phosphonic acid, [difluoro(phenylseleno)methyl]-, diethyl ester](/img/structure/B14247019.png)
![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14247033.png)
![N-[1-(2-Cyanoethyl)-3-methyl-1H-pyrazol-5-yl]benzamide](/img/structure/B14247047.png)
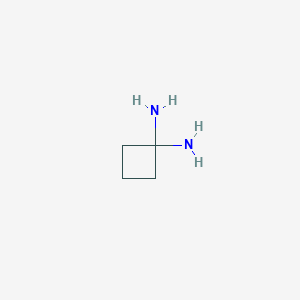
![Dichlorobis[(3R)-3,7-dimethyloctyl]silane](/img/structure/B14247057.png)
